molecular formula C15H13N3O7 B420495 methyl 4-[(4-methoxyphenyl)amino]-3,5-dinitrobenzoate

methyl 4-[(4-methoxyphenyl)amino]-3,5-dinitrobenzoate

Cat. No.: B420495
M. Wt: 347.28g/mol
InChI Key: MBUXZHGBPYSAOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-[(4-methoxyphenyl)amino]-3,5-dinitrobenzoate is a complex organic compound with the molecular formula C15H13N3O7 It is characterized by the presence of nitro groups and a methoxyaniline moiety attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4-methoxyphenyl)amino]-3,5-dinitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 4-aminobenzoate to introduce nitro groups at the 3 and 5 positions. This is followed by the coupling of the resulting dinitro compound with 4-methoxyaniline under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[(4-methoxyphenyl)amino]-3,5-dinitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.

    Substitution: Nucleophilic reagents under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitrobenzoic acids or other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzoates depending on the reagents used.

Scientific Research Applications

methyl 4-[(4-methoxyphenyl)amino]-3,5-dinitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-[(4-methoxyphenyl)amino]-3,5-dinitrobenzoate involves its interaction with specific molecular targets. The nitro groups and methoxyaniline moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dinitrobenzoate: Lacks the methoxyaniline moiety.

    Methyl 4-(4-methoxyanilino)benzoate: Lacks the nitro groups.

    Methyl 3,5-bisnitrobenzoate: Lacks the methoxyaniline moiety.

Uniqueness

methyl 4-[(4-methoxyphenyl)amino]-3,5-dinitrobenzoate is unique due to the combination of nitro groups and a methoxyaniline moiety, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C15H13N3O7

Molecular Weight

347.28g/mol

IUPAC Name

methyl 4-(4-methoxyanilino)-3,5-dinitrobenzoate

InChI

InChI=1S/C15H13N3O7/c1-24-11-5-3-10(4-6-11)16-14-12(17(20)21)7-9(15(19)25-2)8-13(14)18(22)23/h3-8,16H,1-2H3

InChI Key

MBUXZHGBPYSAOG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)OC)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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